N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline
Overview
Description
N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline is a useful research compound. Its molecular formula is C17H19N3 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.157897619 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure
N,N-dimethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-5-yl)aniline and its derivatives have been synthesized and investigated for their molecular structures through X-ray crystallography, Hirshfeld, and DFT calculations. These studies highlight the compound's potential in material science for creating structured materials with specific intermolecular interactions and electronic properties, aiding in the development of advanced materials with tailored properties (Shawish et al., 2021).
Corrosion Inhibition
Research on derivatives of this compound has shown potential activity as corrosion inhibitors. Theoretical studies using density functional theory (DFT) have been conducted to elucidate the inhibition efficiencies and reactive sites of these compounds, providing insights into their applications in protecting metals from corrosion, which is crucial for industrial applications (Wang et al., 2006).
Electroluminescence and Optical Applications
The synthesis and characterization of compounds related to this compound have demonstrated their use as electroluminescent materials. These materials emit multicolor light, including white, and serve as excellent emitting materials for organic electroluminescent (EL) devices. Their potential for use in advanced display and lighting technologies has been explored, highlighting the role of such compounds in developing new optoelectronic devices (Doi et al., 2003).
Catalysis
Compounds utilizing this compound structures have been researched for their catalytic applications. For instance, Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes have shown promise as recyclable hydroamination catalysts. This research opens avenues for the development of sustainable and efficient catalytic processes in organic synthesis (Tregubov et al., 2013).
Anticancer and Antimicrobial Activities
Investigations into the biological activity of pyrazole derivatives, including those related to this compound, have identified compounds with significant cytotoxic activities against tumor cell lines. These findings suggest potential applications in developing new anticancer therapies. Additionally, some derivatives have demonstrated antibacterial activities, indicating their potential use in combating bacterial infections (Bouabdallah et al., 2006).
Properties
IUPAC Name |
N,N-dimethyl-4-(2-phenyl-3,4-dihydropyrazol-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19(2)15-10-8-14(9-11-15)17-12-13-18-20(17)16-6-4-3-5-7-16/h3-11,13,17H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJLQYYGMXFXQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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